Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate
Description
Properties
IUPAC Name |
methyl 3-(2,2-dimethoxyethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-11-7(10)4-5-9-6-8(12-2)13-3/h8-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZWWLGJQHPEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCCC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanoic acid with 2,2-dimethoxyethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and aldehydes from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antibacterial Properties :
Research has indicated that derivatives of methyl 3-[(2,2-dimethoxyethyl)amino]propanoate may exhibit broad-spectrum antibacterial activity. The structural modifications of similar compounds have been linked to enhanced efficacy against Gram-positive and Gram-negative bacteria. For instance, studies on cystobactamids have shown that variations in the central α-amino acid can lead to new lead compounds with improved activity against resistant bacterial strains . -
Drug Development :
The compound's structure allows for modifications that can enhance its pharmacological profile. Its application in drug synthesis has been explored in the context of developing new antibiotics and other therapeutic agents. The incorporation of the dimethoxyethyl group may improve solubility and bioavailability, essential factors in drug design. -
Enzyme Inhibition :
Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in bacterial resistance mechanisms. The modification of the amino acid structure can lead to compounds that effectively disrupt bacterial cell wall synthesis, making them valuable in treating infections caused by resistant strains .
Synthetic Methodologies
-
Amide Coupling Reactions :
This compound can be synthesized through amide coupling reactions using various coupling agents and solvents. Recent studies have evaluated alternative solvents that provide environmentally friendly options for these reactions, enhancing the efficiency of synthesizing such compounds . -
Biotransformation Studies :
The compound's potential as a substrate for biotransformation processes has been investigated. Understanding how it interacts with biological systems can lead to insights into its metabolic pathways and potential therapeutic effects .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of this compound derivatives against a panel of bacterial strains, including multidrug-resistant E. coli. The results indicated that specific modifications to the amino acid structure significantly enhanced the minimum inhibitory concentration (MIC), demonstrating the compound's potential as a lead for antibiotic development .
Case Study 2: Drug Formulation
In another case study focusing on drug formulation, researchers explored the use of this compound as a building block for synthesizing more complex medicinal compounds. The study highlighted its role in enhancing solubility and stability in formulations intended for oral or intravenous administration .
Mechanism of Action
The mechanism of action of Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and biochemical processes .
Comparison with Similar Compounds
Ester Group Variations
Key Insights :
Amino Substituent Modifications
Key Insights :
Functional Group Additions
Key Insights :
- Functional groups like nitro or aminooxy expand utility in photochemistry and bioconjugation, unlike the target compound’s simpler dimethoxyethylamine .
Biological Activity
Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate is a chemical compound that has garnered attention for its potential biological activities. This article reviews its interactions with biomolecules, mechanisms of action, and applications in medicinal chemistry. The compound's unique structure imparts specific reactivity and biological properties, making it a subject of interest in various research fields.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : It contains an amino group and an ester group, which are crucial for its biological activity.
- Molecular Formula : C₁₁H₁₅N₁O₃
- Molecular Weight : 209.25 g/mol
The presence of the 2,2-dimethoxyethyl substituent introduces steric hindrance and electronic effects that influence the compound's interactions with biological targets.
The mechanism of action of this compound involves several pathways:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, facilitating interactions with enzymes and receptors.
- Hydrolysis : The ester group can undergo hydrolysis to release active metabolites, which may exert biological effects on cellular processes.
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, allowing the formation of diverse derivatives that may enhance biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer models. For instance, in vivo studies have shown promising results in reducing tumor size when administered at specific dosages.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, showing potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study conducted on xenograft models of cancer, this compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers in treated tissues.
Case Study 2: Antimicrobial Screening
A series of antimicrobial assays were performed against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent.
Future Directions
The ongoing research into this compound is focused on:
- Optimization of Derivatives : Synthesizing analogs to enhance potency and selectivity for specific biological targets.
- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects on cellular processes.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (120°C for 4 hours in acetonitrile with i-Pr2NEt as a base) improves yield and reduces reaction time compared to traditional heating . Key parameters include solvent polarity (e.g., acetonitrile for polar intermediates), temperature control, and catalyst selection (e.g., palladium on carbon for hydrogenation steps). Purification via flash chromatography (e.g., 30% EtOAc/CH2Cl2) is recommended for isolating high-purity products .
Q. How can the structural integrity of this compound be confirmed?
- Methodology : Use a combination of analytical techniques:
- NMR : ¹H and ¹³C NMR to verify ester, amino, and dimethoxy groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C9H19NO4).
- Chromatography : HPLC or GC-MS to assess purity (>95% for synthetic intermediates) .
Q. What are the recommended handling and storage protocols for this compound?
- Methodology : Store under inert gas (N2 or Ar) at –20°C to prevent hydrolysis. Use chemical-resistant gloves (e.g., nitrile) and OV/AG-P99 respirators in case of aerosol generation. Avoid aqueous environments during synthesis to minimize ester degradation .
Advanced Research Questions
Q. How does this compound serve as a precursor for nitrogen-containing heterocycles?
- Methodology : The amino and ester groups enable cyclization reactions. For example, reacting with phenyl methoxycarbamate under microwave irradiation forms dihydropyrimidine derivatives (e.g., 1-(2,2-dimethoxyethyl)-3-methoxydihydropyrimidine-2,4(1H,3H)-dione) via a urea intermediate . Mechanistic studies (DFT calculations) can optimize ring-closure steps by evaluating transition-state energies.
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodology : Experimental determination via:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature).
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9). Computational tools (e.g., COSMO-RS) predict logP and solubility .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology : Use density functional theory (DFT) to model reaction pathways. For example, simulate nucleophilic attack by amines or thiols on the ester carbonyl. Compare activation energies for different substituents to guide experimental design .
Q. What toxicological risks are associated with this compound, and how can they be mitigated in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
